Topological Polar Surface Area (TPSA): 9.1-Fold Increase Over 4-PPBP Drives Substantially Different Membrane Permeability and Solubility Profiles
The target compound exhibits a TPSA of 29.26 Ų , compared to 3.2 Ų for the close analog 4-PPBP (4-phenyl-1-(4-phenylbutyl)piperidine free base) . This represents a 9.1-fold higher polar surface area, directly attributable to the replacement of 4-PPBP's terminal phenyl group with a primary amine. In drug discovery, TPSA values below 60–70 Ų are generally associated with good oral bioavailability, while values below 140 Ų are typically required for blood–brain barrier penetration; the 26 Ų TPSA gap between these two compounds crosses a functionally meaningful threshold for CNS permeability prediction models and aqueous solubility estimation [1].
| Evidence Dimension | Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | 29.26 Ų |
| Comparator Or Baseline | 4-PPBP (4-phenyl-1-(4-phenylbutyl)piperidine free base): 3.2 Ų |
| Quantified Difference | 9.1-fold higher (Δ = 26.06 Ų) |
| Conditions | Predicted TPSA values from database sources (Leyan for target compound; ChemSpider/angenechem for 4-PPBP) |
Why This Matters
A TPSA difference of this magnitude directly impacts predictions of membrane permeability, oral absorption, and CNS exposure, making the target compound functionally non-interchangeable with 4-PPBP in any assay where cellular or tissue penetration is a variable.
- [1] Pajouhesh, H.; Lenz, G.R. Medicinal chemical properties of successful central nervous system drugs. NeuroRx 2005, 2(4), 541–553. doi:10.1602/neurorx.2.4.541 View Source
